2-((1S,2R)-2-Fluorocyclohexyl)acetic acid
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Overview
Description
2-((1S,2R)-2-Fluorocyclohexyl)acetic acid is a chiral compound with a unique stereochemistry It is characterized by the presence of a fluorine atom attached to a cyclohexyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid typically involves the fluorination of a cyclohexyl precursor followed by the introduction of the acetic acid group. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclohexyl ring. The reaction is usually carried out under mild conditions to ensure the retention of the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1S,2R)-2-Fluorocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-((1S,2R)-2-Fluorocyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereoselective synthesis.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The acetic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorocyclohexanecarboxylic acid
- 2-Fluorocyclohexylmethanol
- 2-Fluorocyclohexylamine
Uniqueness
2-((1S,2R)-2-Fluorocyclohexyl)acetic acid is unique due to its specific stereochemistry and the presence of both a fluorine atom and an acetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1820571-69-4 |
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Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2-[(1S,2R)-2-fluorocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H13FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1 |
InChI Key |
QDKLOKBBYKZQMJ-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)O)F |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)F |
Origin of Product |
United States |
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